molecular formula C12H14BrFO3 B14040950 Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate

Cat. No.: B14040950
M. Wt: 305.14 g/mol
InChI Key: QWRLVPPTMPDOFQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate is a multifunctional halogenated aromatic ester designed for advanced chemical synthesis and pharmaceutical research. This compound integrates three distinct functional handles—a bromo substituent, a fluoro substituent, and an isopropoxy group—on a benzoate ester core, making it a highly versatile and valuable building block for constructing complex molecules. Its structure is engineered to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, where the bromo group acts as an excellent leaving group. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and bioavailability of resultant compounds, a key consideration in agrochemical and pharmaceutical development . The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or transesterified, offering a straightforward path for further functionalization . Researchers utilize this compound and its analogs as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and for probing biochemical pathways . For safe handling, use appropriate personal protective equipment (PPE) including gloves and safety goggles, and conduct all operations in a well-ventilated fume hood . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(14)6-10(13)11(9)17-7(2)3/h5-7H,4H2,1-3H3

InChI Key

QWRLVPPTMPDOFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Br)OC(C)C

Origin of Product

United States

Preparation Methods

Halogenation and Fluorination

A key precursor in the synthesis is 2,3,4-trifluoronitrobenzene or related fluorinated nitrobenzenes, which serve as starting materials for selective substitution reactions. According to patent CN100564339C, a method to prepare 3,5-dibromo-2-fluorophenols involves:

  • Nucleophilic aromatic substitution of alkoxide groups on trifluoronitrobenzene to introduce alkoxy substituents.
  • Subsequent reduction and bromination steps to install bromine at the 3-position while retaining fluorine at the 5-position.
  • Deamination and ether cleavage reactions to yield 3-bromo-5-fluoro phenol derivatives, which can be further converted into the target ester.

This method emphasizes mild reaction conditions, use of Lewis acids, and organic solvents such as dimethyl sulfoxide (DMSO) or ethylene dichloride to improve yield and purity.

Etherification (Isopropoxylation)

The introduction of the isopropoxy group at the 2-position is achieved via nucleophilic substitution of a suitable leaving group (e.g., halogen or nitro group) by isopropoxide ions. The reaction is typically performed under controlled temperatures (ranging from room temperature to 100 °C) in polar aprotic solvents to facilitate substitution while minimizing side reactions.

Esterification to Form Ethyl Benzoate

The final esterification step involves converting the carboxylic acid or acid derivative to the ethyl ester. This can be accomplished by:

  • Direct esterification of the corresponding acid with ethanol under acidic catalysis.
  • Transesterification of other ester derivatives.
  • Use of ethyl chloroformate or ethyl bromide under suitable base catalysis.

In some cases, the ethyl ester is introduced early in the synthesis to protect the carboxyl group during halogenation and etherification steps.

Alternative Preparation Routes and Oxidation Reactions

While direct synthesis routes are preferred, some methods employ oxidation of intermediates using oxidizing agents such as potassium persulfate in acetonitrile with sulfuric acid catalyst to convert dihydro intermediates to the aromatic ester. These methods yield about 75-80% product and involve careful stoichiometric control of oxidants (1.3 to 1.7 equivalents).

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Halogenation/Bromination Bromination of fluorinated nitrobenzene derivatives -20 to 100 °C DMSO, ethylene dichloride 85-90 High purity (>99.5%) achieved; mild conditions favor industrial scalability
Etherification Nucleophilic substitution with isopropoxide ion Room temp to 100 °C Polar aprotic solvents (e.g., DMSO) 70-80 Controlled temperature critical to avoid side reactions
Esterification Acid + ethanol, acid catalyst or transesterification 50-110 °C Ethanol, dichloromethane 75-80 Early ester protection aids in yield and purity
Oxidation (optional) Potassium persulfate, sulfuric acid catalyst Room temp to 50 °C Acetonitrile 75-80 Oxidation of dihydro intermediates to aromatic ester; stoichiometry important

Research Outcomes and Analysis

  • The preparation methods emphasize regioselectivity, particularly in maintaining the fluorine at the 5-position while introducing bromine at the 3-position.
  • Use of trifluoronitrobenzene as a starting material allows for directed substitution with minimal isomer formation, improving overall yield and purity.
  • The oxidation step using potassium persulfate is effective for converting partially reduced intermediates to the aromatic ester, with yields around 75-80%.
  • Etherification conditions require careful temperature and solvent selection to avoid competing side reactions and to preserve halogen substituents.
  • The overall synthetic route is amenable to scale-up due to mild reaction conditions, commercially available starting materials, and relatively high yields.

Comparative Notes on Related Compounds

This compound is structurally related to compounds such as Ethyl 4-fluoro-2-isopropoxybenzoate and Ethyl 5-bromo-2,3-difluorobenzoate, which differ in halogen substitution patterns. These differences impact reactivity and biological activity, necessitating tailored synthetic approaches for each analog.

Compound Name Halogen Substitution Key Synthetic Challenge
This compound Bromine at 3, Fluorine at 5 Selective halogenation and etherification
Ethyl 4-fluoro-2-isopropoxybenzoate Fluorine at 4 Position-specific nucleophilic substitution
Ethyl 5-bromo-2,3-difluorobenzoate Bromine at 5, Fluorines at 2 & 3 Managing multiple fluorines during halogenation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Ethyl Benzoate Derivatives

Compound Name Substituents Key Functional Groups Commercial Status
This compound 3-Br, 5-F, 2-OCH(CH₃)₂ Halogens, ether Discontinued
Ethyl 3-cyclopropyl-4-fluorobenzoate 3-Cyclopropyl, 4-F Fluorine, cyclopropane Available
Ethyl 3-chlorobenzoate 3-Cl Chlorine Available
Ethyl 3-bromoisoxazole-5-carboxylate Bromoisoxazole ring Heterocyclic Br Available
Ethyl 3-ethoxy-3-iminopropionate hydrochloride 3-Ethoxy, imine Ether, imine (salt form) Available

Key Research Findings

Halogen Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, enhancing electrophilic substitution reactivity.

Ether vs. Heterocyclic Moieties

  • The isopropoxy group in this compound introduces steric bulk, which may reduce solubility in polar solvents compared to heterocyclic derivatives like Ethyl 3-bromoisoxazole-5-carboxylate. However, this group could improve lipid membrane permeability in bioactive molecules .

Commercial and Stability Considerations

  • The discontinuation of this compound contrasts with the availability of simpler derivatives (e.g., Ethyl 3-chlorobenzoate). This may reflect synthetic challenges, such as the instability of the isopropoxy group under standard storage conditions or low demand for highly specialized intermediates .

Biological Activity

Ethyl 3-bromo-5-fluoro-2-isopropoxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the chemical formula C12H14BrFO3C_{12}H_{14}BrFO_3 and is classified as a benzoate ester. The presence of bromine and fluorine atoms in its structure is significant for modulating its biological activity.

PropertyValue
Molecular FormulaC12H14BrFO3C_{12}H_{14}BrFO_3
Molecular Weight303.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including nuclear receptors. It has shown potential as a selective modulator of retinoic acid receptors (RARs), which are crucial in regulating gene expression involved in cell differentiation and proliferation.

Retinoic Acid Receptor Modulation

Studies have indicated that compounds similar to this compound exhibit significant agonistic activity towards RARs. For instance, a related compound demonstrated an effective concentration (EC50) in the nanomolar range, indicating high potency .

Structure-Activity Relationships (SAR)

SAR studies reveal that the introduction of halogens (bromine and fluorine) and alkoxy groups significantly influences the compound's potency and selectivity. The isopropoxy group enhances lipophilicity, which is beneficial for membrane permeability and bioavailability.

Table 2: Structure-Activity Relationships

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Selectivity Ratio (β/α)
This compoundTBDTBDTBDTBD
Related Compound A241917>300,000>12,500
Related Compound B15139119682

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including moderate oral bioavailability and a favorable clearance profile in animal models. This suggests potential for further development as a therapeutic agent .

Therapeutic Applications

The compound's ability to modulate RAR activity positions it as a candidate for treating various conditions, including certain cancers and skin disorders where retinoid signaling plays a critical role. Additionally, its selective inhibition of specific pathways may provide therapeutic benefits in neurodegenerative diseases .

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